molecular formula C19H15ClN4O2 B2681586 6-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine-3-carbonitrile CAS No. 2415543-06-3

6-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine-3-carbonitrile

Cat. No.: B2681586
CAS No.: 2415543-06-3
M. Wt: 366.81
InChI Key: MTIUYASMXDZCNZ-UHFFFAOYSA-N
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Description

6-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a pyrrolo[3,4-c]pyrrole core, which is fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrrole, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Pyridine Ring: The pyridine ring is typically formed through a condensation reaction involving a suitable aldehyde or ketone.

    Chlorination and Cyanation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,4-c]pyrrole core, leading to the formation of hydroxyl derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolo[3,4-c]pyrrole core.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 6-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine: A structurally similar compound with a different pyridine ring position.

    6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-c]pyridine: Another similar compound with variations in the substituents on the pyridine ring.

Uniqueness

6-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine-3-carbonitrile is unique due to the presence of the chlorine and cyano groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(5-benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)-5-chloropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c20-16-6-13(7-21)8-22-17(16)23-10-14-15(11-23)19(26)24(18(14)25)9-12-4-2-1-3-5-12/h1-6,8,14-15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIUYASMXDZCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=C(C=C(C=N3)C#N)Cl)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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